

Protocol for the Dissolution and In Vivo Application of BI-7273

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Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094

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Application Note

BI-7273 is a potent and selective dual inhibitor of bromodomain-containing proteins BRD7 and BRD9, making it a valuable tool for in vitro and in vivo research in areas such as oncology and metabolic diseases.[1][2][3] Its favorable pharmacokinetic profile, including good oral bioavailability, allows for effective systemic administration in animal models.[1][3] This document provides detailed protocols for the dissolution of **BI-7273** for in vivo studies, alongside relevant technical data and a summary of its mechanism of action.

Recent studies have demonstrated that **BI-7273** can reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway, suggesting its therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and obesity.[4][5] As a component of the SWI/SNF chromatin remodeling complex, BRD9 is implicated in transcriptional regulation, and its inhibition has been shown to decrease proliferation in acute myeloid leukemia (AML) cells.[1][2]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters of **BI-7273**.

Parameter	Value	Source
Molecular Weight	353.41 g/mol	[6]
BRD9 IC ₅₀	19 nM	[3][7]
BRD7 IC ₅₀	117 nM	[3][7]
Solubility (DMSO)	~10-70 mg/mL (ultrasonication may be required)	[6][7]
Solubility (Ethanol)	0.2 mg/mL	[8]
Solubility (PBS, pH 7.2)	0.1 mg/mL	[8]
Recommended Storage	-20°C (as solid)	[6][8]

Experimental Protocols

Preparation of BI-7273 Formulation for Oral Administration (Aqueous Suspension)

This protocol is suitable for preparing a suspension of **BI-7273** for oral gavage.

Materials:

- **BI-7273** crystalline solid
- Dimethyl sulfoxide (DMSO), freshly opened
- 20% (w/v) Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes

Procedure:

- Prepare a stock solution of **BI-7273** in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of **BI-7273** in 1 mL of DMSO. Mix thoroughly by vortexing.
- In a separate sterile tube, add the required volume of the 20% SBE- β -CD in saline.
- While vortexing the SBE- β -CD solution, slowly add the **BI-7273** DMSO stock solution. A typical final formulation might consist of 10% DMSO stock and 90% SBE- β -CD solution.^[6] For example, to prepare 1 mL of the final formulation, add 100 μ L of the 10 mg/mL **BI-7273** stock to 900 μ L of 20% SBE- β -CD in saline.^[6]
- Continue to mix the solution until a uniform suspension is achieved.
- It is recommended to prepare this formulation fresh on the day of use.^[6]

Preparation of BI-7273 Formulation for Intraperitoneal Injection (Clear Solution)

This protocol yields a clear solution suitable for intraperitoneal or intravenous administration.

Materials:

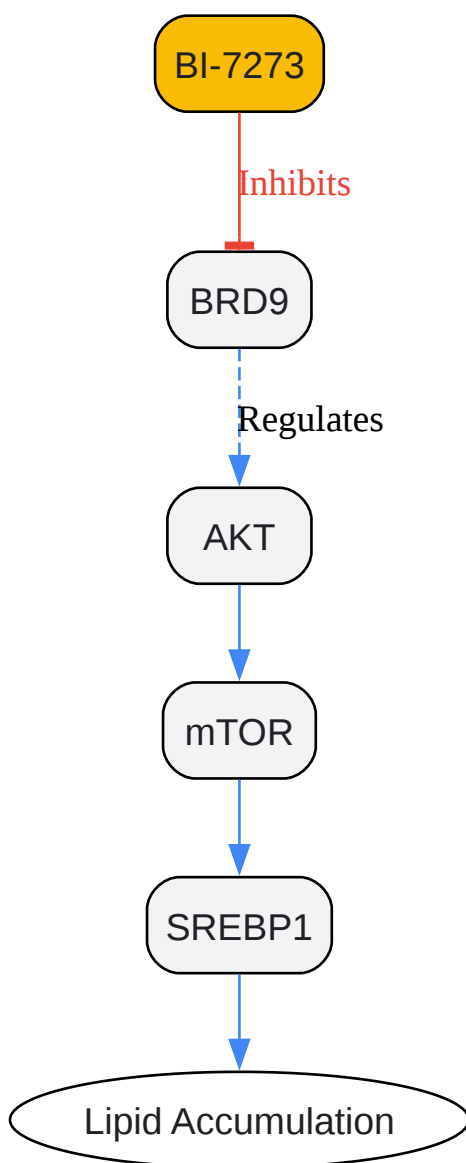
- **BI-7273** crystalline solid
- Dimethyl sulfoxide (DMSO), freshly opened
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes

Procedure:

- Prepare a stock solution of **BI-7273** in DMSO (e.g., 10 mg/mL). Ensure the solid is completely dissolved.
- In a sterile tube, add the required volume of PEG300.
- Add the **BI-7273** DMSO stock to the PEG300 and mix thoroughly.
- Add Tween-80 to the mixture and mix again until the solution is clear.
- Finally, add saline to reach the desired final volume and concentration.
- A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[6] For example, to prepare 1 mL of the final solution, mix 100 µL of 10 mg/mL **BI-7273** stock with 400 µL of PEG300, then add 50 µL of Tween-80, and finally add 450 µL of saline.^[6]
- This solution should be used immediately after preparation for optimal results.^[7]

Visualizations

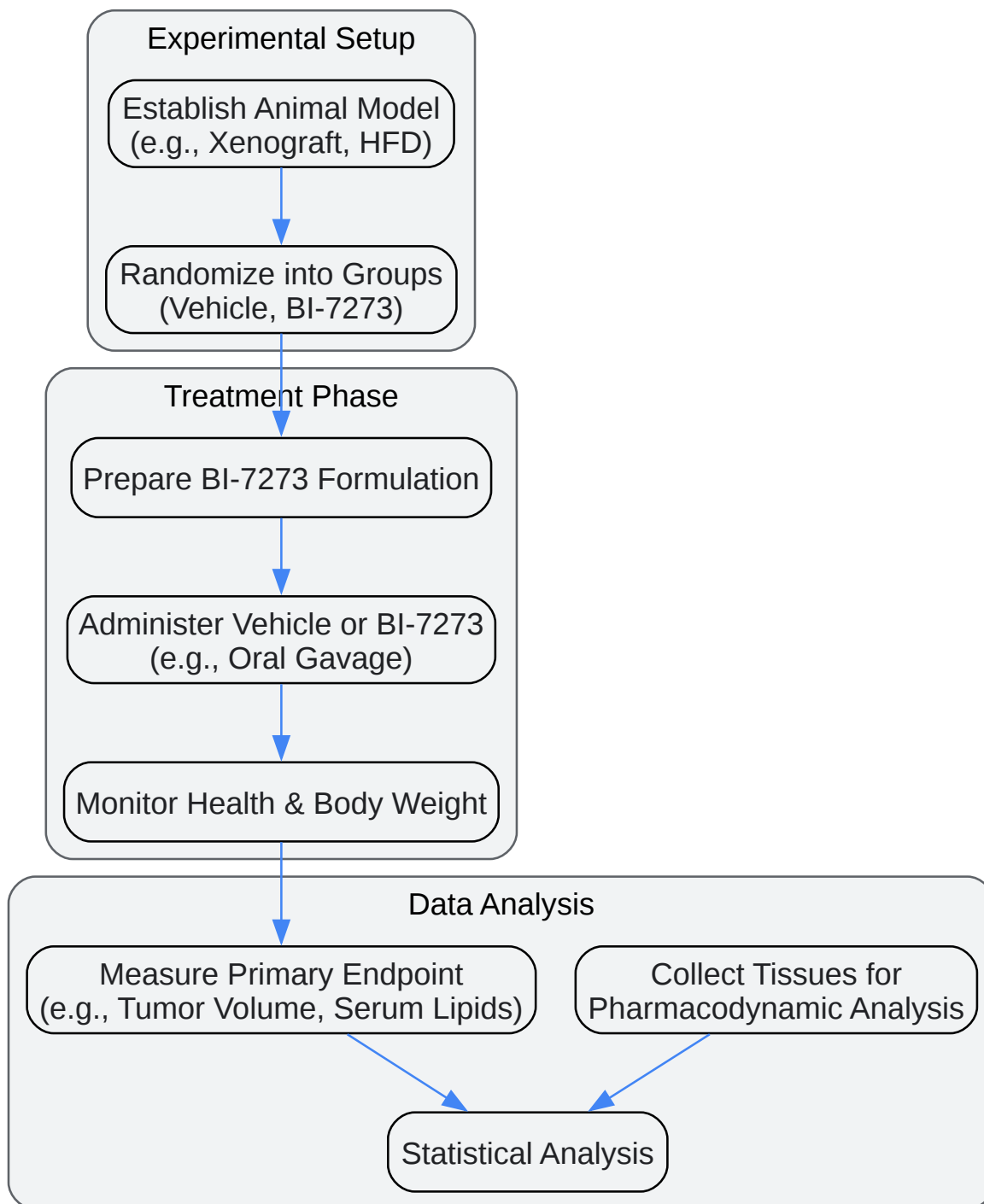
Signaling Pathway of **BI-7273** in Lipid Metabolism



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Caption: **BI-7273** inhibits BRD9, downregulating the AKT/mTOR/SREBP1 pathway to reduce lipid accumulation.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A typical workflow for an in vivo study investigating the efficacy of **BI-7273**.

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References

- 1. Pardon Our Interruption [opnme.com]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-7273 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. BI-7273, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
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